(5-Aminopyridin-3-YL)dimethylphosphine oxide

LRRK2 Kinase Inhibition Neurodegenerative Disease Parkinson's Disease

(5-Aminopyridin-3-YL)dimethylphosphine oxide (CAS 2362013-52-1) is a heterocyclic organophosphorus compound featuring a pyridine ring substituted with an amino group at the 5-position and a dimethylphosphine oxide moiety at the 3-position. This specific substitution pattern establishes it as a critical synthetic intermediate within the broader class of aminopyridinyl-dimethylphosphine oxide building blocks, which are explicitly claimed in patent literature for generating potent LRRK2 kinase inhibitors targeting neurodegenerative diseases.

Molecular Formula C7H11N2OP
Molecular Weight 170.152
CAS No. 2362013-52-1
Cat. No. B2602665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminopyridin-3-YL)dimethylphosphine oxide
CAS2362013-52-1
Molecular FormulaC7H11N2OP
Molecular Weight170.152
Structural Identifiers
SMILESCP(=O)(C)C1=CN=CC(=C1)N
InChIInChI=1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3
InChIKeyKMCCTYBEUOCECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (5-Aminopyridin-3-YL)dimethylphosphine oxide (CAS 2362013-52-1) is a Key Building Block for Next-Generation Kinase Inhibitor Procurement


(5-Aminopyridin-3-YL)dimethylphosphine oxide (CAS 2362013-52-1) is a heterocyclic organophosphorus compound featuring a pyridine ring substituted with an amino group at the 5-position and a dimethylphosphine oxide moiety at the 3-position . This specific substitution pattern establishes it as a critical synthetic intermediate within the broader class of aminopyridinyl-dimethylphosphine oxide building blocks, which are explicitly claimed in patent literature for generating potent LRRK2 kinase inhibitors targeting neurodegenerative diseases [1]. Its bifunctional nature, bearing a nucleophilic amine and a polar phosphine oxide, makes it a versatile fragment for constructing complex kinase inhibitors. For procurement, its value is tied to its role as a direct precursor to active pharmaceutical ingredients rather than as a standalone bioactive molecule.

Workflow

Synthesis of LRRK2 kinase inhibitor series as claimed in US 11,046,720 B2

Selection

Regioisomer-specific building block; 5-amino-3-phosphoryl substitution pattern

Use Context

Fragment-based drug discovery, SAR studies on kinase hinge binders

Why Generic (5-Aminopyridin-3-YL)dimethylphosphine oxide Cannot Simply Replace Regioisomers in Kinase Inhibitor Synthesis


Generic substitution within the aminopyridinyl-dimethylphosphine oxide family is not possible due to the strict regioisomeric requirements for target binding. The position of the amino group relative to the dimethylphosphine oxide dictates the molecular geometry and electronic properties critical for kinase hinge-binding interactions. For example, the patent family covering LRRK2 inhibitors specifically emphasizes the dimethylphosphine oxide moiety connected to a pyridine ring, where different substitution patterns (e.g., 2-amino vs. 3-amino vs. 5-amino) lead to distinct compounds with divergent synthetic routes and biological outcomes [1]. The 5-aminopyridin-3-yl isomer offers a unique vector for fragment growth compared to its 3-aminopyridin-2-yl or 5-aminopyridin-2-yl counterparts, which are documented under separate CAS numbers and suppliers . Procurement of the incorrect regioisomer would result in a different chemical entity, derailing structure-activity relationship (SAR) studies and invalidating patent strategies.

Regioisomer geometry alters kinase interactions

The 5-amino-3-yl substitution pattern yields a distinct exit vector compared to 3-amino-2-yl or other isomers, which may shift hinge-binding geometry and selectivity profiles in elaborated kinase inhibitors.

Commercial availability gaps for analogs

Several regioisomeric aminopyridine phosphine oxides lack established supply channels and defined purity specifications, potentially requiring custom synthesis and introducing batch variability.

Quantitative Differentiation Guide for (5-Aminopyridin-3-YL)dimethylphosphine oxide vs. In-Class Competitors


LRRK2 Inhibitor Patent Specificity: 5-Aminopyridin-3-yl Scaffold vs. Alternative Heterocyclic Cores

The patent literature explicitly designates dimethylphosphine oxide-substituted pyridines, including the 5-aminopyridin-3-yl isomer, as preferred scaffolds for LRRK2 kinase inhibition, setting them apart from earlier inhibitor cores like JH-II-127 and GNE-7915 which do not contain the phosphine oxide moiety [1]. While direct IC50 data for the isolated building block is not applicable (it is an intermediate), the patent demonstrates that elaborated compounds from this scaffold achieve high inhibitory potency against LRRK2 mutants associated with Parkinson's disease [1]. In contrast, the same patent does not claim simple aminopyridine or pyrimidine building blocks lacking the dimethylphosphine oxide group, indicating its critical role in achieving the desired pharmacological profile [1].

Scaffold preference
Class-level
Patent-claimed dimethylphosphine oxide pyridine core vs. earlier non-phosphine oxide inhibitors JH-II-127, GNE-7915
Phosphine oxide group cited as enhancing LRRK2 binding affinity and selectivity (qualitative patent data).

Scaffold enables novel chemical space for LRRK2 inhibitor programs.

Direct IC50 comparison not applicable; building block is an intermediate.

LRRK2 Kinase Inhibition Neurodegenerative Disease Parkinson's Disease Medicinal Chemistry

Regioisomeric Differentiation: 3-Aminopyridin-2-yl vs. 5-Aminopyridin-3-yl Phosphine Oxide Building Blocks for Kinase Inhibitor Assembly

The target compound, (5-Aminopyridin-3-yl)dimethylphosphine oxide, is a distinct regioisomer from the commonly offered (3-Aminopyridin-2-yl)dimethylphosphine oxide (CAS 2361974-00-5) . While both can serve as fragments for kinase inhibitor synthesis, the 5-amino-3-phosphoryl substitution pattern presents a wider exit vector angle between the amine and phosphine oxide groups compared to the 3-amino-2-phosphoryl arrangement. This geometric difference influences the three-dimensional orientation of elaborated substituents and can significantly alter kinase selectivity profiles, as demonstrated in fragment-based drug design where vector divergence is a critical parameter [1]. The 5-substituted isomer provides access to chemical space distinct from its 3-substituted counterpart, with implications for intellectual property and biological target engagement.

Regioisomer vectors
Class-level
5-NH₂, 3-P(O)Me₂ (CAS 2362013-52-1) vs. 3-NH₂, 2-P(O)Me₂ (CAS 2361974-00-5)
Different exit vector angles alter fragment growth trajectories and potential kinase selectivity profiles.

Correct regioisomer choice is critical for SAR consistency and patent alignment.

No direct biological comparison data for isolated building blocks.

Structure-Activity Relationship Fragment-Based Drug Discovery Regioisomer Purity Synthetic Chemistry

Synthetic Tractability: Commercial Availability and Purity Metrics for the Target Scaffold vs. Other Aminopyridine Phosphine Oxides

The target compound is commercially available from multiple suppliers with a specified purity of 98% , providing a defined starting point for research procurement. In contrast, several closely related analogs, such as (5-Aminopyridin-3-yl)dimethylphosphine oxide's positional isomer (5-Aminopyridin-2-yl)dimethylphosphine oxide, may have limited or no commercial availability from major suppliers, potentially requiring custom synthesis [1]. The known CAS registry (2362013-52-1) and availability of analytical data (molecular formula C7H11N2OP, molecular weight 170.15) simplifies procurement documentation and ensures batch-to-batch consistency for reproducible research .

Supply specification
Specification review
98%
Catalog purity, multiple suppliers
MW 170.15, C₇H₁₁N₂OP

Defined purity supports reproducible multi-step kinase inhibitor synthesis.

Other regioisomers may lack comparable supply specifications.

Synthetic Chemistry Procurement Chemical Purity Building Blocks

Optimal Application Scenarios for Procuring (5-Aminopyridin-3-YL)dimethylphosphine oxide


Synthesis of LRRK2 Kinase Inhibitors for Neurodegenerative Disease Research

This compound is the optimal starting material for research groups synthesizing and evaluating the novel class of dimethylphosphine oxide-based LRRK2 inhibitors disclosed in US 11,046,720 B2 [1]. Its incorporation directly follows the patent's synthetic routes, enabling the generation of patent-exemplified compounds and novel analogs for Parkinson's disease drug discovery programs.

Fragment-Based Drug Discovery Library Design for Kinase Targets

As a fragment-sized molecule (MW 170.15) with a privileged aminopyridine kinase hinge-binding motif and a unique phosphine oxide polar group, this building block is well-suited for inclusion in fragment libraries targeting the kinase family [1]. Its 5-amino-3-phosphoryl substitution pattern provides a distinct exit vector geometry that expands the chemical diversity of fragment collections.

Structure-Activity Relationship (SAR) Studies on Pyridine-Based Kinase Hinge Binders

Medicinal chemistry teams investigating the impact of phosphine oxide substituents on kinase selectivity and potency can use this building block to systematically explore SAR around the pyridine core. Its regioisomeric purity ensures consistent results in comparative studies against other aminopyridine isomers [1].

Custom Synthesis of Advanced Intermediates for CNS-Penetrant Kinase Inhibitors

Contract research organizations (CROs) and medicinal chemistry labs can leverage this building block for the multi-step synthesis of advanced intermediates targeting CNS kinases. The dimethylphosphine oxide group may contribute to improved passive permeability and solubility compared to traditional amide or urea-based hinge binders, aligning with design principles for CNS drugs [1].

Application
Selection Property
Validation Focus
LRRK2 inhibitor synthesis
Patent-aligned regioisomer; phosphine oxide hinge-binding motif
Consistent SAR and patent strategy compliance
Fragment library design
Low molecular weight (170.15), unique phosphine oxide polar group
Exit vector geometry impact on fragment growth
Kinase hinge-binder SAR
Regioisomeric purity, 5-amino-3-phosphoryl substitution
Selectivity profile changes compared to other aminopyridine isomers
CNS-penetrant inhibitor synthesis
Dimethylphosphine oxide may influence passive permeability
CNS drug-like property assessment; requires experimental validation
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